molecular formula C22H25ClFN3O4S2 B2618287 3-(BENZENESULFONYL)-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]PROPANAMIDE HYDROCHLORIDE CAS No. 1217023-72-7

3-(BENZENESULFONYL)-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]PROPANAMIDE HYDROCHLORIDE

Cat. No.: B2618287
CAS No.: 1217023-72-7
M. Wt: 514.03
InChI Key: FAIWHJHBOFULCM-UHFFFAOYSA-N
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Description

3-(BENZENESULFONYL)-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]PROPANAMIDE HYDROCHLORIDE is a complex organic compound that features a combination of benzenesulfonyl, benzothiazolyl, and morpholinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]PROPANAMIDE HYDROCHLORIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the fluorine atom at the 6-position. The benzenesulfonyl group is then attached through sulfonation reactions. Finally, the morpholinyl group is introduced via nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(BENZENESULFONYL)-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]PROPANAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .

Scientific Research Applications

3-(BENZENESULFONYL)-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]PROPANAMIDE HYDROCHLORIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(BENZENESULFONYL)-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]PROPANAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzothiazole and morpholinyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(BENZENESULFONYL)-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]PROPANAMIDE HYDROCHLORIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzenesulfonyl group enhances its solubility and reactivity, while the fluorine atom increases its metabolic stability .

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O4S2.ClH/c23-17-6-7-19-20(16-17)31-22(24-19)26(10-9-25-11-13-30-14-12-25)21(27)8-15-32(28,29)18-4-2-1-3-5-18;/h1-7,16H,8-15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIWHJHBOFULCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)CCS(=O)(=O)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClFN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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